molecular formula C23H24N4O5 B2893581 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-59-6

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2893581
M. Wt: 436.468
InChI Key: GZHBFGQYTIAKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound is involved in the synthesis of various pyridine and fused pyridine derivatives. For instance, it has been used in reactions leading to the formation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives. Such chemical processes demonstrate the versatility of this compound in synthesizing a range of heterocyclic structures (Al-Issa, 2012).

Reactivity and Synthesis Studies

  • The compound's reactivity has been explored in different contexts. For example, studies on heterocyclic enaminonitriles and dihydrothiophenium-1-bis(ethoxycarbonyl)methylides have included reactions involving similar structures. These studies contribute to a broader understanding of the chemical behavior and potential applications of such compounds (Yamagata et al., 1993).

Antitumor Applications

  • Compounds structurally related to the specified chemical have been investigated for their potential anti-tumor properties. This includes the study of benzopyranylamine compounds, which have shown activity against human breast, CNS, and colon cancer cell lines (Jurd, 1996).

Antimicrobial and Anticancer Activities

  • Research on pyridine derivatives originating from similar compounds has highlighted their antimicrobial and anticancer potentials. This underlines the significance of such compounds in medicinal chemistry and drug discovery (Elewa et al., 2021).

Novel Heterocyclic Systems

  • The compound has been used in synthesizing novel heterocyclic systems, such as spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments. These advancements in chemical synthesis contribute to the development of new materials and pharmaceuticals (Kisel et al., 2002).

Future Directions

: SpectraBase: 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-5-keto-4,6,7,8-tetrahydroquinoline-3-carbonitrile : Crystal Structures and Spectroscopic Properties of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(dimethylamino)-5-keto-4,6,7,8-tetrahydroquinoline-3-carbonitrile : Design, Synthesis, and Anticancer Evaluation of 1-Benzo[1,3]dioxol-5-yl-indoles

properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-14-10-19-21(23(28)27(14)5-4-26-6-8-29-9-7-26)20(16(12-24)22(25)32-19)15-2-3-17-18(11-15)31-13-30-17/h2-3,10-11,20H,4-9,13,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHBFGQYTIAKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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